
8-(2-aminoethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-aminoethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride is a chemical compound with a complex structure that includes a purine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-aminoethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride typically involves multiple steps. One common method starts with the alkylation of a purine derivative, followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
8-(2-aminoethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine compounds.
Aplicaciones Científicas De Investigación
8-(2-aminoethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-(2-aminoethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethanolamine: A simpler compound with similar functional groups, used in various industrial applications.
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Another compound with an aminoethyl group, used in the synthesis of silatranes and other materials.
Uniqueness
8-(2-aminoethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride is unique due to its complex purine structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C9H14ClN5O2 |
|---|---|
Peso molecular |
259.69 g/mol |
Nombre IUPAC |
8-(2-aminoethyl)-1,3-dimethyl-7H-purine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C9H13N5O2.ClH/c1-13-7-6(8(15)14(2)9(13)16)11-5(12-7)3-4-10;/h3-4,10H2,1-2H3,(H,11,12);1H |
Clave InChI |
OPFXEUAORRBOKO-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


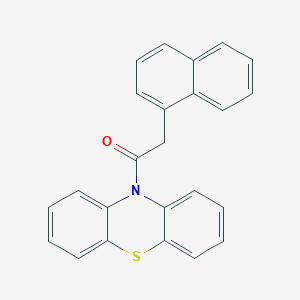
![N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamidehydrochloride](/img/structure/B13579988.png)
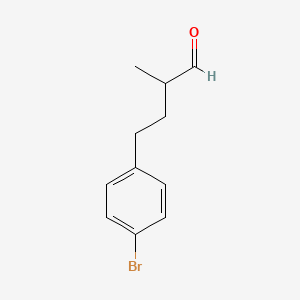
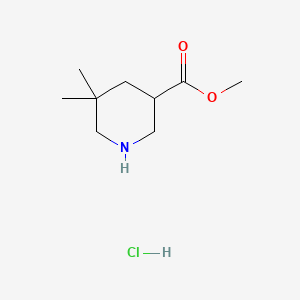
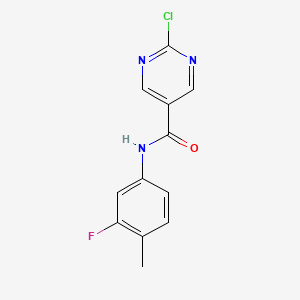
![9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B13580017.png)
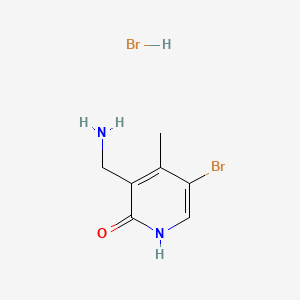
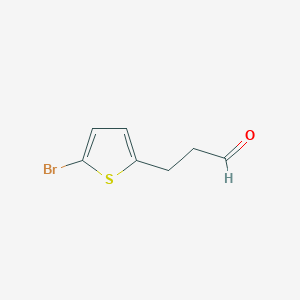
![N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidinehydroiodide](/img/structure/B13580026.png)

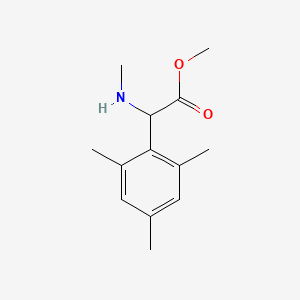
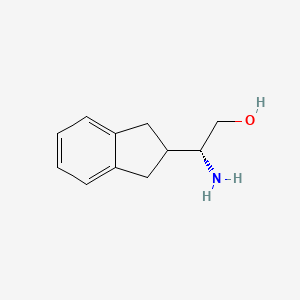
![rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octanehydrochloride](/img/structure/B13580045.png)
![rac-(1R,4R,5R)-4-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13580049.png)
